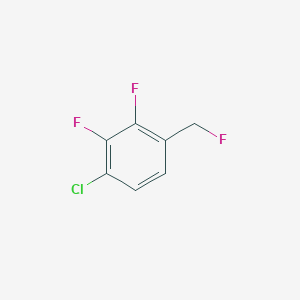

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene

描述

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine atoms at positions 2 and 3, and a fluoromethyl group at position 4. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in the development of liquid-crystal monomers (LCMs) and fluorinated intermediates. Its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the fluoromethyl group, which can participate in further functionalization or serve as a directing group in substitution reactions .

属性

分子式 |

C7H4ClF3 |

|---|---|

分子量 |

180.55 g/mol |

IUPAC 名称 |

1-chloro-2,3-difluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 |

InChI 键 |

ZUEKZAXGZLUFRZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1CF)F)F)Cl |

产品来源 |

United States |

准备方法

Reaction Setup and Catalysts

In a typical procedure, a chloromethyl precursor (e.g., 1-chloro-2,3-difluoro-4-(chloromethyl)benzene) is combined with anhydrous HF in an autoclave. Antimony pentachloride (SbCl5) is often added as a catalyst to enhance fluorination efficiency. The reaction proceeds under nitrogen pressure (2–25 bars) at temperatures between 80°C and 100°C. Excess HF ensures complete conversion, while pressure regulation prevents over-fluorination.

Key Reaction:

$$

\text{C}6\text{H}2\text{Cl}2\text{F}2\text{-CH}2\text{Cl} + \text{HF} \xrightarrow{\text{SbCl}5, \, 100^\circ\text{C}} \text{C}6\text{H}2\text{ClF}3\text{-CH}2\text{F} + \text{HCl}

$$

Process Optimization

- Stoichiometry: A molar ratio of 4:1 (HF to substrate) maximizes monofluorination while minimizing polyfluorinated byproducts.

- Pressure Control: Maintaining 25 bars during HF addition prevents premature HCl release, ensuring consistent reaction kinetics.

- Catalyst Loading: SbCl5 at 1–2 wt% of the substrate achieves optimal activity without excessive side reactions.

Isolation and Purification

Post-reaction, the crude mixture is washed with dilute hydrochloric acid and water to remove residual HF and catalyst. Fractional distillation under reduced pressure (e.g., 11–14 mm Hg) isolates the product, which typically exhibits a boiling point of 87°C–94°C.

Stepwise Halogenation and Fluorination

For laboratories lacking HF infrastructure, a multi-step approach using safer fluorinating agents is employed:

Chloromethylation of Fluoroaromatics

- Substrate Preparation: 1,2,3-Trifluorobenzene undergoes Friedel-Crafts chloromethylation using chloromethyl methyl ether (ClCH2OCH3) and AlCl3 to yield 1-chloro-2,3-difluoro-4-(chloromethyl)benzene.

- Fluorination with DAST: The chloromethyl group is treated with diethylaminosulfur trifluoride (DAST) at −10°C to −20°C, selectively replacing chlorine with fluorine:

$$

\text{-CH}2\text{Cl} \xrightarrow{\text{DAST}} \text{-CH}2\text{F}

$$

Advantages:

- Avoids hazardous HF handling.

- Higher regioselectivity for monofluorination.

Catalytic Fluorine-Chlorine Exchange

Industrial-scale methods often use SbCl5 or SbF3 catalysts to mediate fluorine-chlorine exchanges in polyhalogenated intermediates.

Example Protocol

- Starting Material: 1,3-Bis-(trichloromethyl)-benzene is fluorinated with HF at 50°C–100°C.

- Catalytic Cycle: SbCl5 facilitates sequential Cl→F substitutions, yielding mixed chloro-fluoro intermediates.

- Selective Termination: Reaction quenching at 80°C preserves the fluoromethyl group while preventing over-fluorination.

Typical Yield: 63.5% after distillation.

Analytical Data and Quality Control

Gas Chromatography (GC) Analysis

GC profiles of crude reaction mixtures reveal compositional nuances:

| Component | Proportion (%) |

|---|---|

| Target compound | 52.0 |

| Dichlorofluoromethyl byproducts | 5.1 |

| Chlorodifluoromethyl derivatives | 9.2 |

| Bis-(trifluoromethyl) contaminants | 26.2 |

Physicochemical Properties

| Property | Value |

|---|---|

| Boiling point | 87°C–94°C (11 mmHg) |

| Refractive index (n²⁰D) | 1.4885 |

| Molecular weight | 182.54 g/mol |

Challenges and Mitigation Strategies

Byproduct Formation

Polyfluorinated derivatives (e.g., 1,3-bis-(trifluoromethyl)benzene) arise from excessive HF exposure. Strategies to suppress these include:

Regioselectivity Issues

Competing fluorination at ortho/para positions is minimized by:

- Steric Blocking: Bulky substituents on the benzene ring direct fluorination to the methyl group.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate aromatic positions, favoring aliphatic fluorination.

Industrial vs. Laboratory Synthesis

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Fluorinating Agent | Anhydrous HF | DAST/Deoxo-Fluor |

| Catalyst | SbCl5 | None |

| Scale | Multi-kilogram | Gram-scale |

| Yield | 60%–65% | 40%–50% |

| Safety | High-risk (HF handling) | Moderate-risk |

化学反应分析

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding benzoic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

科学研究应用

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals, including solvents, intermediates, and reagents for various industrial processes

作用机制

The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

相似化合物的比较

1-Chloro-2,3-difluoro-4-nitrobenzene

- Structure : Chlorine (position 1), fluorine (positions 2, 3), nitro group (position 4).

- Key Differences : The nitro group is a stronger electron-withdrawing group compared to fluoromethyl, increasing electrophilicity at the aromatic ring. This enhances reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions.

- Applications : Primarily used as a precursor in agrochemical and pharmaceutical synthesis .

1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene

- Structure : Chlorine (position 1), fluorine (positions 2, 3), trifluoromethyl (position 5).

- Key Differences : The trifluoromethyl group at position 5 introduces steric bulk and higher electronegativity compared to the fluoromethyl group in the target compound. This reduces solubility in polar solvents but enhances thermal stability.

- Applications : Used in electronic materials and as a corrosion-resistant coating additive .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- Structure : Chlorine (position 1), fluorine (position 2), difluoromethyl (position 4).

- Key Differences : The difluoromethyl group has reduced electron-withdrawing effects compared to fluoromethyl, leading to lower acidity at the benzylic position. Computed properties include a molecular weight of 180.55 g/mol and XLogP3 of 3.3, indicating moderate hydrophobicity .

1-Bromo-2,3-dichloro-4-fluorobenzene

- Structure : Bromine (position 1), chlorine (positions 2, 3), fluorine (position 4).

- Key Differences : Bromine’s larger atomic radius increases steric hindrance, while dichloro substitution enhances electrophilicity. This compound is a common intermediate in cross-coupling reactions .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene | 180.55 (estimated) | ~3.2 | 4 | Cl, 2F, CH₂F |

| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 180.55 | 3.3 | 3 | Cl, F, CF₂H |

| 1-Bromo-2,3-dichloro-4-fluorobenzene | 248.36 | 3.8 | 3 | Br, 2Cl, F |

| 2,4-Dichloro-1-fluorobenzene | 165.00 | 2.9 | 2 | 2Cl, F |

Note: Data sourced from computed properties and experimental analyses .

Environmental and Industrial Relevance

- Persistence : Fluorinated LCMs like EDPrB are environmentally persistent and bioaccumulative, necessitating careful disposal. The fluoromethyl group in the target compound may offer improved biodegradability compared to trifluoromethyl analogs .

- Synthetic Utility : Bromo- and iodo-substituted analogs (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene) are pivotal in Suzuki-Miyaura couplings, whereas the target compound’s fluoromethyl group is advantageous in radiolabeling for imaging applications .

生物活性

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of halogen substituents. Its molecular formula is , and it has garnered attention for its potential biological activity, particularly in medicinal chemistry. The unique arrangement of chlorine and fluorine atoms significantly influences its chemical properties, reactivity, and interactions with biological systems.

The compound's structure includes:

- Chlorine atom : An electron-withdrawing group that enhances the reactivity of the benzene ring.

- Fluorine atoms : Contribute to increased lipophilicity, potentially improving bioavailability.

The mechanism of action for this compound involves:

- Nucleophilic attack : The electron-withdrawing effects of chlorine and fluorine make the benzene ring more susceptible to nucleophilic substitution reactions.

- Binding interactions : The halogen substituents may influence binding affinities to various biomolecules, affecting metabolic pathways and biological responses.

Biological Activity

Research indicates that this compound exhibits potential as a pharmaceutical agent. Its interactions with biological targets suggest applications in medicinal chemistry. Key findings include:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.

Case Studies

-

Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC values in the micromolar range indicate significant cytotoxicity.

- U-937 (monocytic leukemia) : Similar trends were observed, suggesting a broader applicability in oncology.

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Data Table

The following table summarizes key biological activity metrics for this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via caspase activation |

| U-937 | 12.45 | Enzyme inhibition |

| A549 | 20.30 | Cell cycle arrest |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

- In vivo studies : To assess pharmacokinetics and therapeutic efficacy.

- Structural modifications : To enhance biological activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。